3,9-Diethyl-6-tridecanol
Overview
Description
3,9-Diethyl-6-tridecanol is an organic compound with the molecular formula C17H36O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a long carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diethyl-6-tridecanol typically involves the alkylation of a suitable precursor. One common method is the reduction of 3,9-Diethyl-6-tridecanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
3,9-Diethyl-6-tridecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3,9-Diethyl-6-tridecanone
Reduction: Corresponding alkanes
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,9-Diethyl-6-tridecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 3,9-Diethyl-6-tridecanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound can participate in various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3,9-Diethyl-6-hydroxytridecane
- 3,9-Diethyltridecanol-6
- 6-Tridecanol
Uniqueness
3,9-Diethyl-6-tridecanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its long carbon chain and the presence of two ethyl groups at positions 3 and 9 make it different from other similar alcohols, affecting its reactivity and applications .
Properties
IUPAC Name |
3,9-diethyltridecan-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-5-9-10-16(8-4)12-14-17(18)13-11-15(6-2)7-3/h15-18H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDHHLKROQOLMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(CCC(CC)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280164 | |
Record name | 6-Tridecanol, 3,9-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-24-0 | |
Record name | 3,9-Diethyl-6-tridecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Tridecanol, 3,9-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Tridecanol, 3,9-diethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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